molecular formula C9H8N2 B14483012 (2R,3S)-3-phenylaziridine-2-carbonitrile

(2R,3S)-3-phenylaziridine-2-carbonitrile

Cat. No.: B14483012
M. Wt: 144.17 g/mol
InChI Key: PBNPTRKEHUFRPP-IUCAKERBSA-N
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Description

(2R,3R)-3-phenylaziridine-2-carbonitrile is an organic compound characterized by a three-membered aziridine ring with a phenyl group and a nitrile group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-phenylaziridine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a phenyl-substituted amine with a nitrile-containing compound under basic conditions. The reaction often requires the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of (2R,3R)-3-phenylaziridine-2-carbonitrile may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-phenylaziridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peroxy acids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aziridine derivatives.

Scientific Research Applications

(2R,3R)-3-phenylaziridine-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R,3R)-3-phenylaziridine-2-carbonitrile involves its interaction with molecular targets through its functional groups. The aziridine ring can act as an electrophile, reacting with nucleophiles in biological systems. The nitrile group can also participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-3-phenylaziridine-2-carbonitrile: A stereoisomer with different spatial arrangement of atoms.

    (2S,3R)-3-phenylaziridine-2-carbonitrile: Another stereoisomer with distinct properties.

    (2S,3S)-3-phenylaziridine-2-carbonitrile: A stereoisomer with a different configuration.

Uniqueness

(2R,3R)-3-phenylaziridine-2-carbonitrile is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical reactions and biological systems.

Properties

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

IUPAC Name

(2R,3S)-3-phenylaziridine-2-carbonitrile

InChI

InChI=1S/C9H8N2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8-9,11H/t8-,9-/m0/s1

InChI Key

PBNPTRKEHUFRPP-IUCAKERBSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](N2)C#N

Canonical SMILES

C1=CC=C(C=C1)C2C(N2)C#N

Origin of Product

United States

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